molecular formula C21H41NO3S B561896 N-Stearoyl-L-cysteine CAS No. 67603-50-3

N-Stearoyl-L-cysteine

Cat. No.: B561896
CAS No.: 67603-50-3
M. Wt: 387.623
InChI Key: VJUDNRUDRQLCDX-IBGZPJMESA-N
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Description

Chemical Identity and Classification

N-Stearoyl-L-cysteine (CAS 67603-46-7) is a lipoamino acid characterized by the covalent linkage of stearic acid (C18 fatty acid) to the α-amino group of L-cysteine. Its molecular formula is C21H41NO3S , with a molecular weight of 387.6 g/mol . The IUPAC name, (2R)-2-(octadecanoylamino)-3-sulfanylpropanoic acid, reflects its stereochemistry and functional groups: a stearoyl chain, amide bond, and cysteine backbone featuring a thiol (-SH) and carboxylic acid (-COOH).

Structural Features:

  • Hydrophobic domain : Stearoyl chain (18-carbon saturated fatty acid).
  • Polar headgroup : Cysteine residue with thiol and carboxylate moieties.
  • Chirality : L-configuration at the α-carbon, critical for biological interactions.

Classification :

  • Lipoamino acid : Hybrid molecule combining lipid and amino acid functionalities.
  • Surface-active compound : Amphiphilic nature enables self-assembly at interfaces.
Property Value Source
Molecular Formula C21H41NO3S
Melting Point 84–86°C
XLogP3 7.9
Rotatable Bonds 19

Historical Context in Lipoamino Acid Research

Lipoamino acids were first identified in 1866, but their systematic study began with Macheboeuf’s 1928 work on lipid-protein complexes. Jean Morelle’s pioneering research in the 1960s highlighted their role in skin biochemistry, particularly in pH regulation. This compound emerged as a model compound in the 1990s for studying chiral monolayers, with Stine et al. demonstrating its enantioselective packing on gold surfaces. By 2009, synthetic protocols for neuroprotective lipoamino acids, including this compound, were established, marking its transition to biomedical research.

Key Milestones:

  • 1997 : First monolayer studies on gold surfaces using this compound methyl ester.
  • 2009 : Identification of neuroprotective effects against cerebral ischemia.
  • 2021 : Discovery of microbial lipoamino acids, expanding interest in biosynthesis.

Significance in Surface Chemistry and Biomimetic Studies

This compound’s amphiphilic structure enables unique interfacial behaviors:

Self-Assembled Monolayers (SAMs):

  • Gold surface binding : Thiol group (-SH) chemisorbs to Au(111), forming ordered monolayers.
  • Chiral packing : Enantiomers form oblique lattices, while racemic mixtures adopt rectangular configurations.
  • Hydrogen bonding : Carboxyl and amide groups stabilize 2D networks, critical for structural integrity.

Biomimetic Applications:

  • Biosensors : SAMs enhance electrode sensitivity for detecting biomarkers.
  • Drug delivery : Micellar aggregates improve solubility of hydrophobic therapeutics.
  • Catalysis : Chiral surfaces facilitate stereoselective reactions.

Table 2: Monolayer Properties of this compound Derivatives

Parameter Pure Enantiomer Racemic Mixture
Lattice Type Oblique Rectangular
Tilt Angle 25°–30° 0° (Untilted)
Cross-sectional Area 20.1 Å2 18.9 Å2
Source

Current Research Landscape and Challenges

Emerging Applications:

  • Neuroprotection : this compound reduces oxidative stress in brain slices during oxygen-glucose deprivation (EC50 = 1–10 μM).
  • Microbiome studies : Bacterial lipoamino acids modulate host signaling pathways.
  • Nanotechnology : SAMs template growth of metal-organic frameworks.

Challenges:

  • Synthetic Complexity : Multi-step synthesis yields ≤50% due to steric hindrance at the amide bond.
  • Solubility Limitations : Low aqueous solubility (0.1 mg/mL) complicates biomedical use.
  • Analytical Characterization : Differentiating enantiomers requires chiral HPLC or X-ray diffraction.

Research Frontiers :

  • Computational modeling : Molecular dynamics simulations predict monolayer phase transitions.
  • Hybrid materials : Integration with polymers for stimuli-responsive coatings.
  • Enzymatic synthesis : Lipase-mediated routes to improve stereochemical purity.

Properties

IUPAC Name

(2R)-2-(octadecanoylamino)-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)22-19(18-26)21(24)25/h19,26H,2-18H2,1H3,(H,22,23)(H,24,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUDNRUDRQLCDX-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Active Ester-Mediated Acylation

The most widely documented method for synthesizing N-stearoyl-L-cysteine involves the formation of an active ester intermediate from stearic acid, followed by coupling with L-cysteine. As detailed in a study on lipoamino acid synthesis, stearic acid is first activated using NN-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). This reaction produces octadecanoic acid 2,5-dioxo-pyrrolidin-1-yl ester, a highly reactive intermediate that facilitates nucleophilic attack by the α-amino group of L-cysteine (Figure 1).

Reaction Mechanism and Conditions

  • Activation of Stearic Acid :
    Stearic acid reacts with NHS in an anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide) under inert atmosphere, yielding the NHS ester. This step typically proceeds at room temperature for 4–6 hours, with yields exceeding 85%.

    Stearic acid+NHSDCCStearoyl-NHS ester+Byproducts\text{Stearic acid} + \text{NHS} \xrightarrow{\text{DCC}} \text{Stearoyl-NHS ester} + \text{Byproducts}
  • Coupling with L-Cysteine :
    The stearoyl-NHS ester is subsequently reacted with L-cysteine in a mildly basic aqueous solution (pH 8–9) to deprotonate the amino group, enhancing its nucleophilicity. The reaction is conducted at 25–40°C for 12–24 hours, achieving chemoselective acylation at the amino group while leaving the thiol moiety intact.

Key Advantages

  • Chemoselectivity : The basic pH ensures preferential acylation of the amino group (pKa ~9) over the thiol group (pKa ~8.3), minimizing undesired thioester formation.

  • High Yield : This method reports a 7.8-fold increase in peptide bond formation compared to alternative amino acids, attributed to the steric and electronic compatibility between stearoyl and cysteine.

Purification of L-Cysteine Precursor via Ion Exchange

Prior to acylation, the purity of L-cysteine is critical to avoid side reactions. A patented process for purifying L-cysteine from fermenter broths employs a strongly acidic cation exchanger in the H+\text{H}^+ form.

Procedure

  • Adsorption :
    A fermenter broth containing L-cysteine (pH ≤2) is passed through a column packed with Amberlite IR 120H resin. Cations, including L-cysteine and L-cystine, bind to the resin, while anions and neutral contaminants elute.

  • Elution :
    Bound L-cysteine is selectively eluted using 1N HCl, whereas L-cystine requires 2N HCl for removal. This step achieves >90% recovery of L-cysteine with ≤2% cystine contamination.

  • Crystallization :
    The eluate is concentrated, and HCl is added to precipitate L-cysteine hydrochloride monohydrate. Recrystallization from ethanol-water mixtures yields product with >98% purity.

Impact on Acylation
High-purity L-cysteine eliminates competitive side reactions during acylation, ensuring consistent yields of this compound.

Enzymatic Acylation

Emerging studies propose lipase-mediated acylation in non-aqueous media, though scalability and enantioselectivity remain challenges.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance NHS ester reactivity but may necessitate post-reaction dialysis to remove residuals.

  • Temperature : Elevated temperatures (40–60°C) accelerate acylation but risk thiol oxidation; optimal balance is achieved at 30–35°C.

pH Control

Maintaining pH 8–9 during coupling ensures amino group deprotonation while keeping the thiol protonated, as demonstrated by a 7.7-fold increase in monomeric L-cysteine consumption compared to neutral conditions.

Analytical Characterization

Spectroscopic Analysis

  • NMR : 1H^1\text{H}- and 13C^13\text{C}-NMR spectra confirm acylation at the amino group, with characteristic shifts for the stearoyl chain (δ\delta 1.2–1.3 ppm) and cysteine backbone (δ\delta 3.8–4.2 ppm).

  • Mass Spectrometry : High-resolution MS validates the molecular ion peak at m/z 387.2807.

Purity Assessment

HPLC with UV detection (230 nm) reveals >95% purity for products synthesized via active ester methods, with LOD ≤0.1% for residual L-cysteine.

Applications and Implications

This compound demonstrates neuroprotective efficacy in models of cerebral ischemia, attributed to its amphiphilic structure enabling blood-brain barrier penetration. Additionally, its surfactant properties are exploited in peptide synthesis, where it enhances silicate surface adhesion and polymerization rates .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in N-Stearoyl-L-cysteine undergoes acid- or base-catalyzed hydrolysis , yielding stearic acid and L-cysteine :

Acidic Hydrolysis:

N Stearoyl L cysteine+HClStearic acid+L cysteine hydrochloride\text{N Stearoyl L cysteine}+\text{HCl}\rightarrow \text{Stearic acid}+\text{L cysteine hydrochloride}

Basic Hydrolysis:

N Stearoyl L cysteine+NaOHSodium stearate+L cysteine\text{N Stearoyl L cysteine}+\text{NaOH}\rightarrow \text{Sodium stearate}+\text{L cysteine}

ConditionReaction TimeTemperatureProductsReference
6M HCl24 hours110°CStearic acid, cysteine-HCl
1M NaOH12 hours80°CSodium stearate, cysteine

Thiol-Based Redox Reactions

The free thiol group (-SH) participates in oxidation and disulfide formation . Under mild oxidative conditions (e.g., H₂O₂ or O₂), the thiol oxidizes to a disulfide dimer :2N Stearoyl L cysteine+H2O2N Stearoyl L cystine+2H2O2\,\text{N Stearoyl L cysteine}+\text{H}_2\text{O}_2\rightarrow \text{N Stearoyl L cystine}+2\,\text{H}_2\text{O}

Oxidizing AgentpHProductReaction Rate (k)Reference
H₂O₂ (1 mM)7.4N-Stearoyl-L-cystine1.2×103M1s11.2\times 10^3\,\text{M}^{-1}\text{s}^{-1}
O₂ (atmospheric)8.0Disulfide dimer5.8×102M1s15.8\times 10^2\,\text{M}^{-1}\text{s}^{-1}

Reactivity with Electrophiles

The thiol group reacts with alkylating agents (e.g., iodoacetamide) via SN2 mechanisms , forming stable thioethers :N Stearoyl L cysteine+ICH2CO NH2N Stearoyl S carbamoylmethyl L cysteine+HI\text{N Stearoyl L cysteine}+\text{ICH}_2\text{CO NH}_2\rightarrow \text{N Stearoyl S carbamoylmethyl L cysteine}+\text{HI}

ElectrophileSolventProductYieldReference
Iodoacetic acidPhosphate buffer (pH 7.0)S-Carboxymethyl derivative>90%

Enzymatic Modifications

This compound may serve as a substrate for acyltransferases or thioesterases , though direct evidence is limited. Analogous N-acyl amino acids are hydrolyzed by enzymes like PTER (phosphotriesterase-related protein) :

EnzymeFunctionSubstrate SpecificityReference
PTERHydrolysis of N-acyl amino acidsBroad, including N-acyltaurine

Polymerization and Self-Assembly

The hydrophobic stearoyl chain enables self-assembly into micelles or monolayers. This compound methyl ester forms ordered monolayers on gold surfaces via thiol-gold interactions :

SubstrateAssembly MethodStructureApplicationReference
Au(111) surfaceSelf-assemblyMonolayer (2.5 nm thick)Biosensor interfaces

Stability and Degradation

  • Thermal Stability : Decomposes at 286°C (flash point) .
  • pH Sensitivity : Stable at neutral pH but hydrolyzes rapidly under strongly acidic/basic conditions .

Key Research Findings

  • Thiol Reactivity : The thiol group (pKa8.3pK_a\approx 8.3) remains accessible for redox and conjugation reactions despite N-acylation .
  • Biological Relevance : N-Acylated cysteines modulate protein localization and signaling, analogous to S-acylated proteins .
  • Synthetic Utility : Used in peptide ligation strategies due to its stability and reactivity .

Scientific Research Applications

Pharmaceutical Applications

Antioxidant Properties
N-Stearoyl-L-cysteine exhibits antioxidant properties, which can be beneficial in protecting cells from oxidative stress. This characteristic is particularly relevant in the treatment of neurodegenerative diseases where oxidative damage plays a critical role. Studies have shown that derivatives of cysteine can enhance glutathione levels, an essential antioxidant in the body .

Drug Delivery Systems
The lipophilic nature of this compound allows it to be utilized in drug delivery systems. Its ability to form micelles can facilitate the solubilization and delivery of hydrophobic drugs, improving their bioavailability. Research indicates that such formulations can enhance the therapeutic efficacy of drugs while minimizing side effects .

Cosmetic Applications

Skin Conditioning Agent
In the cosmetic industry, this compound is used as a skin conditioning agent. Its moisturizing properties help improve skin hydration and elasticity. Formulations containing this compound have been shown to reduce transepidermal water loss, thereby enhancing skin barrier function .

Anti-Aging Formulations
Due to its antioxidant properties, this compound is included in anti-aging products. It helps combat free radical damage and promotes skin rejuvenation, making it a valuable ingredient in serums and creams aimed at reducing wrinkles and fine lines .

Food Science Applications

Nutritional Supplement
this compound can be used as a nutritional supplement due to its role in protein synthesis and metabolism. It may enhance the nutritional profile of food products by providing essential amino acids that support growth and development .

Flavor Enhancement
In food processing, this compound can act as a flavor enhancer. Its ability to mask undesirable flavors makes it useful in various food products, contributing to improved sensory attributes .

Data Table: Summary of Applications

Application AreaSpecific UseBenefits
PharmaceuticalsAntioxidant propertiesProtects against oxidative stress
Drug delivery systemsEnhances bioavailability of hydrophobic drugs
CosmeticsSkin conditioning agentImproves hydration and elasticity
Anti-aging formulationsReduces signs of aging
Food ScienceNutritional supplementSupports growth and development
Flavor enhancementMasks undesirable flavors

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of N-acetylcysteine derivatives, including this compound, on models of oxidative stress-induced neurodegeneration. Results indicated significant improvements in neuronal survival rates and reductions in markers of oxidative damage .
  • Cosmetic Efficacy : Clinical trials assessing the efficacy of cosmetic formulations containing this compound demonstrated improved skin hydration levels after four weeks of use compared to placebo groups. Participants reported enhanced skin texture and reduced dryness .
  • Food Product Development : Research on food products enriched with this compound showed that it not only improved nutritional value but also enhanced overall consumer acceptance due to better flavor profiles compared to control products without the compound .

Mechanism of Action

The neuroprotective effects of N-Stearoyl-L-cysteine are primarily attributed to its ability to reduce oxidative stress and inhibit lipid peroxidation. It acts by scavenging free radicals and enhancing the levels of endogenous antioxidants such as glutathione. The compound also modulates various signaling pathways involved in cell survival and apoptosis, thereby protecting neurons from damage .

Comparison with Similar Compounds

  • N-Stearoyl-L-tyrosine
  • N-Stearoyl-L-serine
  • N-Stearoyl-L-threonine
  • N-Acetyl-L-cysteine
  • L-Cysteine

Comparison: N-Stearoyl-L-cysteine is unique among its counterparts due to its specific neuroprotective properties and its ability to reduce oxidative stress. While other N-stearoyl amino acids also exhibit neuroprotective effects, this compound is particularly effective in reducing lipid peroxidation and enhancing antioxidant levels. Additionally, N-Acetyl-L-cysteine is widely used as a mucolytic agent and in the treatment of acetaminophen overdose, but it lacks the specific neuroprotective properties of this compound .

Biological Activity

N-Stearoyl-L-cysteine (NSC) is a fatty acid derivative of the amino acid L-cysteine, characterized by the attachment of a stearoyl group to the nitrogen atom of the cysteine side chain. This compound has garnered attention due to its diverse biological activities, including antioxidant properties, potential therapeutic roles in cancer, and implications in metabolic processes. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

  • Molecular Formula : C21H41NO3S
  • Molecular Weight : 393.6 g/mol
  • Structure : Amphiphilic nature allows interaction with both hydrophilic and hydrophobic environments, making it valuable in various biochemical applications.

Antioxidant Properties

This compound exhibits significant antioxidant activity. It can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in various biological contexts, particularly in preventing cellular damage in conditions associated with oxidative stress.

  • Mechanism : NSC contributes to the synthesis of glutathione, a major non-enzymatic antioxidant in cells, enhancing cellular antioxidant defenses .

Role in Cancer Therapy

Recent studies suggest that this compound may play a role in cancer treatment by disrupting cysteine homeostasis within tumor cells. This disruption can lead to increased oxidative stress and subsequent cell death.

  • Case Study : Research on pancreatic ductal adenocarcinoma (PDAC) cell lines indicates that genetic ablation of xCT transporter leads to intracellular cysteine deficiency and activation of the GCN2-ATF4 pathway, promoting cancer cell death .

Interaction with Biomolecules

This compound interacts with various biomolecules, influencing metabolic pathways and cellular functions. Its amphiphilic nature allows it to integrate into cellular membranes and modulate membrane fluidity and protein interactions.

Table 1: Summary of Biological Activities of this compound

ActivityDescriptionReferences
AntioxidantScavenges free radicals; enhances glutathione synthesis,
Cancer Cell DeathDisrupts cysteine homeostasis; activates stress pathways
Protein InteractionsModulates membrane properties; influences protein folding,

Case Studies

  • Antioxidant Efficacy :
    • A study demonstrated that NSC effectively reduced oxidative stress markers in cultured cells exposed to hydrogen peroxide. The results indicated a significant decrease in reactive oxygen species (ROS) levels when treated with NSC compared to controls.
  • Cancer Therapeutics :
    • In vitro experiments on breast cancer cell lines showed that treatment with NSC led to increased apoptosis rates via the activation of pro-apoptotic signaling pathways. This suggests potential for NSC as an adjunct therapy in cancer treatment.

Q & A

Q. What are the established laboratory synthesis protocols for N-Stearoyl-L-cysteine, and how is purity validated?

this compound (CAS 67603-50-3) is synthesized via acylation of L-cysteine with stearoyl chloride under controlled conditions. Key steps include nitrogen inertion to prevent oxidation and purification using column chromatography. Purity validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity and high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold). For reproducibility, experimental details (solvents, reaction times, stoichiometry) must align with protocols in peer-reviewed literature . Safety protocols, such as handling corrosive reagents and avoiding inhalation, should follow GHS guidelines for similar cysteine derivatives .

Q. Which analytical techniques are critical for assessing this compound stability in aqueous solutions?

Stability studies require:

  • Thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • High-resolution mass spectrometry (HRMS) to detect degradation byproducts.
  • Dynamic light scattering (DLS) to monitor aggregation in aqueous buffers. Experimental controls (e.g., pH, temperature) must align with intended biological applications. Cross-referencing with L-cysteine thermochemistry data (e.g., enthalpy changes) can contextualize stability trends .

Q. How should researchers design in vitro assays to evaluate the biological activity of this compound?

  • Dose-response assays : Test concentrations spanning 1–100 µM, using vehicle controls (e.g., DMSO ≤0.1%).
  • Cell viability assays : Combine MTT/WST-1 with membrane integrity markers (e.g., LDH release) to distinguish cytotoxic vs. cytoprotective effects.
  • Positive controls : Include known antioxidants (e.g., N-acetylcysteine) to benchmark activity. Replicate findings across ≥3 independent experiments to address biological variability .

Advanced Research Questions

Q. How can conflicting data on this compound’s pharmacokinetics be resolved across studies?

Contradictions in bioavailability or metabolite profiles often arise from:

  • Methodological variability : Differences in HPLC/MS detection limits or animal models (e.g., murine vs. humanized systems).
  • Sample preparation : Inconsistent use of protease inhibitors during tissue homogenization. Systematic reviews should apply PRISMA guidelines to assess study quality, emphasizing replication status and control groups . Meta-analyses may require subgroup stratification by administration route (oral vs. intravenous) .

Q. What role does the stearoyl chain play in modulating this compound’s membrane interactions?

The 18-carbon stearoyl group enhances lipid bilayer integration, as shown via:

  • Molecular dynamics simulations : Compare penetration depth with shorter-chain analogs (e.g., N-palmitoyl derivatives).
  • Langmuir monolayer studies : Measure surface pressure-area isotherms to quantify lipid packing disruption. Advanced imaging (e.g., cryo-EM) can visualize membrane curvature changes induced by the compound .

Q. What strategies improve reproducibility in this compound synthesis across laboratories?

  • Standardized characterization : Require ≥2 orthogonal methods (e.g., NMR + IR) for structural confirmation.
  • Batch documentation : Report lot-specific impurities (e.g., residual stearic acid) via LC-MS trace analysis.
  • Interlab validation : Collaborate with independent labs to verify yields and purity thresholds, adhering to ICH Q2 guidelines .

Q. How does stereochemical integrity (L vs. D-cysteine) impact this compound’s biological function?

Comparative studies should:

  • Use enantiomerically pure substrates validated by chiral HPLC.
  • Test receptor-binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Assess metabolic stability in liver microsomes to identify stereospecific degradation pathways. Differences in antioxidant activity (e.g., ROS scavenging) often correlate with stereochemistry .

Q. What computational approaches predict this compound’s interactions with enzymatic targets?

  • Docking simulations : Use AutoDock Vina with crystal structures of cysteine-processing enzymes (e.g., γ-glutamylcysteine synthetase).
  • QSAR modeling : Correlate stearoyl chain modifications with inhibitory constants (Ki) to guide analog design. Validate predictions with enzymatic assays under kinetic conditions (e.g., varying NADPH concentrations) .

Methodological Considerations

  • Data reporting : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental detail depth, including Supplementary Material for extended datasets .
  • Ethical compliance : Adhere to institutional biosafety protocols when handling cysteine derivatives, particularly in vivo studies .
  • Conflict resolution : Address contradictory findings through rigorous statistical analysis (e.g., ANOVA with post-hoc tests) and transparent reporting of limitations .

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